molecular formula C11H13ClN4O3 B3025952 3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate CAS No. 63540-28-3

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate

Cat. No.: B3025952
CAS No.: 63540-28-3
M. Wt: 284.70 g/mol
InChI Key: UNFQKKSADLVQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenobam is a noncompetitive antagonist and inverse agonist of metabotropic glutamate receptor 5 (mGluR5) that binds to an allosteric site. It inhibits intracellular calcium mobilization induced by the glutamate analog quisqualate in HEK293 cells expressing the human receptor (IC50 = 58 nM) and inhibits basal activity of mGluR5 in a cell-based assay (IC50 = 84 nM). Fenobam (10 and 30 mg/kg) reduces stress-induced hyperthermia in mice and increases drinking time in the Vogel conflict test in rats when administered at a dose of 30 mg/kg, indicating anxiolytic-like activity. It induces analgesia in the formalin test in mice when administered at a dose of 30 mg/kg.

Properties

CAS No.

63540-28-3

Molecular Formula

C11H13ClN4O3

Molecular Weight

284.70 g/mol

IUPAC Name

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea;hydrate

InChI

InChI=1S/C11H11ClN4O2.H2O/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8;/h2-5H,6H2,1H3,(H2,13,14,15,17,18);1H2

InChI Key

UNFQKKSADLVQJE-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O

Isomeric SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl.O

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl.O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
Reactant of Route 3
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
Reactant of Route 4
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
Reactant of Route 5
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate
Reactant of Route 6
3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-YL)urea hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.